molecular formula C7H11N3 B1281070 4,5,6-Trimethylpyrimidin-2-amine CAS No. 54568-11-5

4,5,6-Trimethylpyrimidin-2-amine

Cat. No. B1281070
CAS RN: 54568-11-5
M. Wt: 137.18 g/mol
InChI Key: PGKDWIZGAJVLNB-UHFFFAOYSA-N
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Description

4,5,6-Trimethylpyrimidin-2-amine, also known as TMPA, is a heterocyclic compound. It has the empirical formula C7H11N3 and a molecular weight of 137.18 .


Molecular Structure Analysis

The molecular structure of 4,5,6-Trimethylpyrimidin-2-amine can be represented by the SMILES string NC1=NC(C)=C(C)C(C)=N1 . The InChI key for this compound is PGKDWIZGAJVLNB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4,5,6-Trimethylpyrimidin-2-amine is a solid compound . Its molecular weight is 137.18 g/mol.

Scientific Research Applications

Pharmacology

4,5,6-Trimethylpyrimidin-2-amine: is utilized in pharmacological research as a building block for the synthesis of various compounds. Its derivatives are explored for their potential therapeutic effects, including antifungal, antibacterial, and anti-inflammatory activities . The compound’s structural versatility allows for the creation of novel molecules that can interact with biological targets, potentially leading to new drug discoveries.

Organic Synthesis

In organic chemistry, 4,5,6-Trimethylpyrimidin-2-amine serves as a precursor in the synthesis of complex organic molecules. It is particularly valuable in constructing pyrimidine rings, which are a core structure in many pharmaceuticals . Researchers leverage its reactivity to introduce various substituents, enabling the development of compounds with desired properties.

Material Science

This compound finds applications in material science due to its potential as a chemical intermediate in the synthesis of advanced materials . Its derivatives could be used in creating polymers, coatings, and electronic materials that require specific molecular architectures for enhanced performance.

Analytical Chemistry

4,5,6-Trimethylpyrimidin-2-amine: is used in analytical chemistry as a standard or reference compound in various chromatographic and spectroscopic methods . Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods, ensuring accuracy and precision in measurements.

Agricultural Research

While direct applications in agriculture are not extensively documented, the chemical properties of 4,5,6-Trimethylpyrimidin-2-amine may contribute to the development of agrochemicals . Research in this area could explore its use in creating pesticides or herbicides with improved safety profiles and efficacy.

Environmental Studies

Environmental studies may utilize 4,5,6-Trimethylpyrimidin-2-amine in the assessment of chemical stability and degradation under various environmental conditions . Understanding its behavior in different ecosystems can inform the environmental impact of related compounds.

Biochemistry Research

In biochemistry, 4,5,6-Trimethylpyrimidin-2-amine is a candidate for probing enzyme mechanisms and studying biochemical pathways . Its incorporation into biomolecules can help elucidate the function of enzymes and the molecular basis of diseases.

Industrial Applications

Industrially, 4,5,6-Trimethylpyrimidin-2-amine may be involved in the synthesis of dyes, resins, and other industrial chemicals . Its role as an intermediate can lead to the production of compounds with specific characteristics required for industrial processes.

Safety and Hazards

The compound is classified under the GHS07 hazard class, with the signal word “Warning”. It has the hazard statement H302, indicating that it is harmful if swallowed .

properties

IUPAC Name

4,5,6-trimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-4-5(2)9-7(8)10-6(4)3/h1-3H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKDWIZGAJVLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482430
Record name 4,5,6-trimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6-Trimethylpyrimidin-2-amine

CAS RN

54568-11-5
Record name 4,5,6-trimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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